molecular formula C18H16N6O4 B2895258 N-(2-furylmethyl)-2-[3-(4-methoxyphenyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 847387-16-0

N-(2-furylmethyl)-2-[3-(4-methoxyphenyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide

Cat. No. B2895258
CAS RN: 847387-16-0
M. Wt: 380.364
InChI Key: XSYXAYVOQVXRGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furylmethyl)-2-[3-(4-methoxyphenyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide is a useful research compound. Its molecular formula is C18H16N6O4 and its molecular weight is 380.364. The purity is usually 95%.
BenchChem offers high-quality N-(2-furylmethyl)-2-[3-(4-methoxyphenyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-furylmethyl)-2-[3-(4-methoxyphenyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potential as Therapeutic Agents

Research has shown compounds with similar chemical structures have been investigated for their potential as therapeutic agents. For instance, the study on the modification of a related triazolopyrimidine compound highlighted its remarkable anticancer effects and lower toxicity when modified with an alkylurea moiety. This modification retained antiproliferative activity and reduced acute oral toxicity, suggesting potential as effective anticancer agents with low toxicity (Xiao-meng Wang et al., 2015). Additionally, derivatives of triazolopyrimidine have been synthesized for antimicrobial activities, demonstrating their effectiveness against various bacterial strains, which indicates their potential utility in combating bacterial infections (S. Sanad et al., 2021).

Molecular Probes for Imaging

Compounds incorporating the triazolopyrimidine scaffold have also been developed as selective ligands for imaging purposes. An example includes the synthesis of a radioligand for imaging the translocator protein with positron emission tomography, demonstrating the utility of these compounds in molecular imaging and diagnostic applications (F. Dollé et al., 2008).

Chemical Synthesis and Molecular Diversity

In chemical synthesis, the versatility of triazolopyrimidines and related compounds has been exploited for creating diverse molecular structures. For instance, a study described the preparation of triazolopyrimidines by the reduction of thiazolopyrimidinones, illustrating the compounds' role in synthesizing complex heterocyclic compounds (E. A. Lashmanova et al., 2019). This showcases the compounds' contribution to expanding chemical libraries for various research and development purposes.

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[3-(4-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O4/c1-27-13-6-4-12(5-7-13)24-17-16(21-22-24)18(26)23(11-20-17)10-15(25)19-9-14-3-2-8-28-14/h2-8,11H,9-10H2,1H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSYXAYVOQVXRGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NCC4=CC=CO4)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(furan-2-yl)methyl]-2-[3-(4-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide

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